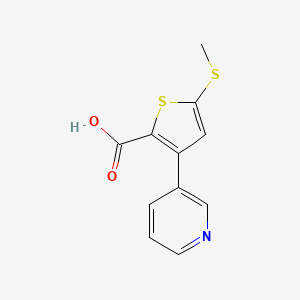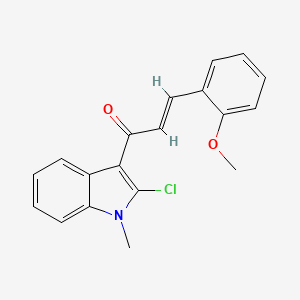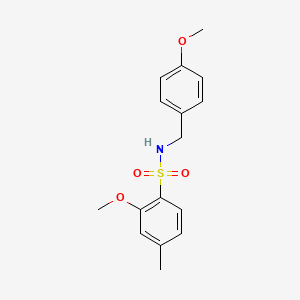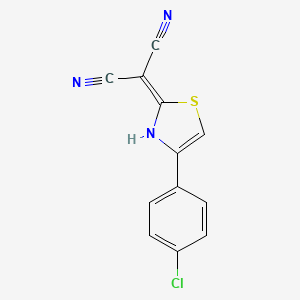
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopyridine with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.
化学反応の分析
Types of Reactions
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of sulfur and nitrogen atoms in its structure allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
5-(Methylsulfanyl)-2-thiophenecarboxylic acid: Lacks the pyridine ring, which may affect its chemical properties and applications.
3-(3-Pyridinyl)-2-thiophenecarboxylic acid: Lacks the methylsulfanyl group, which may influence its reactivity and biological activity.
5-(Methylsulfanyl)-3-(2-pyridinyl)-2-thiophenecarboxylic acid: Similar structure but with a different position of the pyridine ring, leading to variations in its chemical behavior.
Uniqueness
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid is unique due to the combination of the methylsulfanyl group, pyridine ring, and thiophene carboxylic acid moiety
特性
分子式 |
C11H9NO2S2 |
|---|---|
分子量 |
251.3 g/mol |
IUPAC名 |
5-methylsulfanyl-3-pyridin-3-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S2/c1-15-9-5-8(10(16-9)11(13)14)7-3-2-4-12-6-7/h2-6H,1H3,(H,13,14) |
InChIキー |
YBJLFBTWMKHGJY-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(S1)C(=O)O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371906.png)
![3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371913.png)
![2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13371916.png)
![2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13371932.png)
![2-{2-[(3,4-Difluorobenzoyl)amino]ethoxy}ethyl 3,4-difluorobenzoate](/img/structure/B13371943.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371945.png)

![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371973.png)

![N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13371992.png)
![6-(1-Adamantyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372002.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13372019.png)
![N-cyclohexyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B13372024.png)
